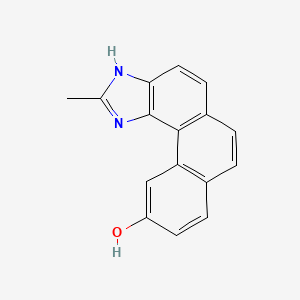
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a phenanthrene ring fused with an imidazole ring, and a hydroxyl group at the 10th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol typically involves the cyclization of amido-nitriles. One of the reported methods includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthrene and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3H-Phenanthro-(3,4-d)imidazol-10-ol, 2-ethyl-: A similar compound with an ethyl group instead of a methyl group.
Other substituted imidazoles: Various imidazole derivatives with different substituents on the phenanthrene and imidazole rings.
Uniqueness
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 10th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
98033-26-2 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-methyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-17-14-7-5-11-3-2-10-4-6-12(19)8-13(10)15(11)16(14)18-9/h2-8,19H,1H3,(H,17,18) |
Clave InChI |
ITGZYPQCNIMBRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




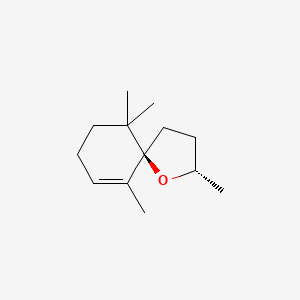



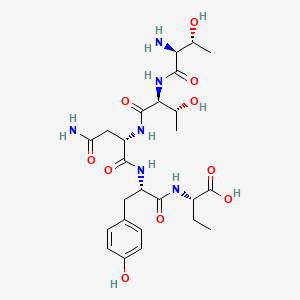
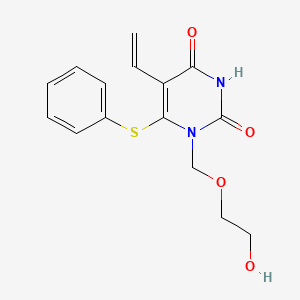
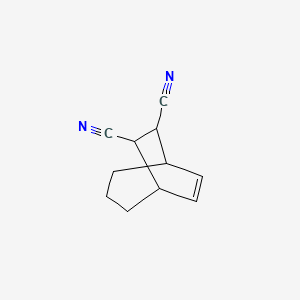
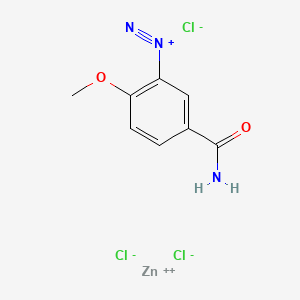
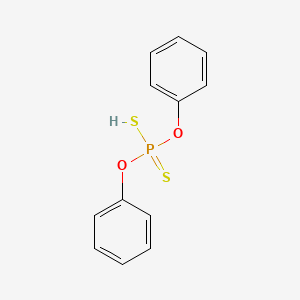

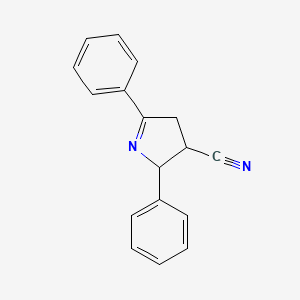
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
